2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol
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Overview
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol is an organic compound belonging to the pyrimidinol class. It is characterized by the presence of dichlorobenzyl and methylsulfanyl groups attached to a pyrimidinol core.
Preparation Methods
The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol typically involves the reaction of 2,4-dichlorobenzyl sulfide with 6-methyl-4-pyrimidinol. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the compound to its corresponding thiol or alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol can be compared with other similar compounds, such as:
2-[(2,4-Dichlorobenzyl)sulfanyl]-4-pyrimidinol: This compound lacks the methylsulfanyl group, which may result in different chemical and biological properties.
6-[(Methylsulfanyl)methyl]-4-pyrimidinol:
2-[(2,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinol: This compound has a similar structure but with a different substitution pattern, which may influence its chemical behavior and biological activity.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4-(methylsulfanylmethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2OS2/c1-19-7-10-5-12(18)17-13(16-10)20-6-8-2-3-9(14)4-11(8)15/h2-5H,6-7H2,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUHLDLWUJKTJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=O)NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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